Faralimomab - 167816-91-3

Faralimomab

Catalog Number: EVT-1513350
CAS Number: 167816-91-3
Molecular Formula: C6H9N3O2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Faralimomab is a recombinant monoclonal antibody that targets human interferon alpha 1, classified as an immunotherapeutic agent. This compound is part of a broader class of biologics used in various therapeutic applications, particularly in the modulation of immune responses. Faralimomab has garnered attention for its potential uses in treating autoimmune diseases and certain cancers by enhancing the body's immune response.

Source

Faralimomab is derived from the genetic engineering of mammalian cells, specifically Chinese Hamster Ovary cells, which are commonly used for producing recombinant proteins due to their ability to perform post-translational modifications similar to those in humans. The production process typically involves the transfection of these cells with a plasmid containing the gene encoding the monoclonal antibody, followed by selection and amplification of the expressing clones.

Classification

Faralimomab falls under the category of monoclonal antibodies, specifically targeting cytokines. It is classified as an immunoconjugate due to its potential use in targeted therapy, where it can be conjugated with other therapeutic agents to enhance specificity and efficacy against target cells.

Synthesis Analysis

Methods

The synthesis of Faralimomab involves several key steps:

  1. Gene Cloning: The gene encoding the antibody is cloned into an expression vector.
  2. Transfection: The vector is introduced into Chinese Hamster Ovary cells via transfection.
  3. Selection: Transfected cells are selected using antibiotic resistance markers.
  4. Culture: Selected clones are cultured in bioreactors to produce the antibody.
  5. Purification: The antibody is purified from cell culture supernatants using affinity chromatography techniques.

Technical details include optimizing conditions such as temperature, pH, and nutrient composition in the growth medium to maximize yield and functionality of the produced antibody.

Molecular Structure Analysis

Structure

Faralimomab's molecular structure consists of two heavy chains and two light chains linked by disulfide bonds, forming a Y-shaped configuration typical of immunoglobulins. The specific arrangement of amino acids determines its binding affinity and specificity for human interferon alpha 1.

Data

The molecular weight of Faralimomab is approximately 150 kDa, with a complex glycosylation pattern that influences its stability and activity in biological systems. Detailed structural data can be obtained through techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy.

Chemical Reactions Analysis

Reactions

The primary chemical reactions involving Faralimomab include:

  1. Binding Reactions: Faralimomab binds specifically to human interferon alpha 1, initiating a cascade of immune responses.
  2. Conjugation Reactions: It can be chemically conjugated with cytotoxic agents or imaging agents for targeted therapy or diagnostics.

Technical details about these reactions involve understanding the kinetics of binding and the stability of conjugated forms under physiological conditions.

Mechanism of Action

Process

Faralimomab functions by binding to human interferon alpha 1, which enhances signaling pathways associated with immune activation. This interaction promotes the proliferation and activation of immune cells such as T-cells and natural killer cells, leading to an increased anti-tumor response or modulation of autoimmune conditions.

Data

Research indicates that Faralimomab can significantly increase the levels of various cytokines involved in immune responses, demonstrating its potential efficacy in clinical applications.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a clear to slightly opalescent solution.
  • Solubility: Highly soluble in aqueous buffers at physiological pH.
  • Stability: Stability studies indicate that Faralimomab maintains its functional integrity under recommended storage conditions (2-8°C).

Chemical Properties

  • Molecular Formula: The exact molecular formula can vary due to glycosylation but typically includes a significant number of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms.
  • pH Stability Range: Effective within a pH range of 6-8.

Relevant analyses often involve high-performance liquid chromatography for purity assessment and enzyme-linked immunosorbent assay for activity evaluation.

Applications

Faralimomab has several scientific uses:

  • Therapeutic Applications: It is being investigated for use in treating autoimmune diseases such as lupus and rheumatoid arthritis by modulating immune responses.
  • Cancer Immunotherapy: The compound shows promise in enhancing anti-tumor immunity, making it a candidate for combination therapies in oncology.
  • Research Tool: As a recombinant monoclonal antibody, it serves as a valuable tool for studying interferon signaling pathways and their implications in various diseases.
Molecular Characterization of Faralimomab

Structural Analysis of the Anti-IFNA1 Monoclonal Antibody

Immunoglobulin Isotype Classification (IgG1) and Domain Architecture

Faralimomab (developmental code: 64G12) is a murine monoclonal antibody (mAb) classified under the immunoglobulin G1 (IgG1) subclass. Its molecular weight is 145.34 kDa, consistent with the tetrameric structure typical of IgG antibodies, comprising two identical heavy chains (~50 kDa each) and two identical light chains (~25 kDa each) linked by disulfide bonds [1] [8]. The domain architecture follows the canonical IgG framework:

  • Heavy chains: Contain one variable domain (VH) and three constant domains (CH1, CH2, CH3).
  • Light chains: Contain one variable domain (VL) and one constant domain (CL) [3] [10].

The hinge region of murine IgG1 is relatively short (15 amino acids) and contains two interchain disulfide bonds, conferring moderate flexibility for antigen binding while limiting complement activation compared to other subclasses like IgG3 [10]. Faralimomab’s Fc region lacks glycosylation modifications typical of therapeutic antibodies, as it retains the native murine sequence [1] [6].

Table 1: Structural Properties of Faralimomab as Murine IgG1

PropertySpecification
Heavy Chain ClassGamma 1 (γ1)
Light Chain TypeKappa (κ) or Lambda (λ)*
Molecular Weight145.34 kDa
Hinge Region Length~15 amino acids
Interchain Disulfide Bonds2 bonds
Fc GlycosylationAbsent (native murine sequence)

Exact light chain type unspecified in available literature [8] [10].

Epitope Specificity and Binding Kinetics to Interferon Alpha-1 (IFNA1)

Faralimomab targets human interferon alpha-1 (IFNA1), a cytokine critical in antiviral and immune responses. Its epitope specificity involves conformational recognition of IFNA1’s tertiary structure, primarily through complementarity-determining regions (CDRs) within the Fab domains. The antibody’s binding disrupts IFNA1’s interaction with the IFNAR1/IFNAR2 receptor complex, neutralizing its biological activity [4] [8].

Key binding kinetics include:

  • High affinity: Sub-nanomolar equilibrium dissociation constant (KD), though exact values are proprietary.
  • Binding interface: Engages residues in IFNA1’s helix A, loop AB, and helix F, which overlap with IFNAR1 binding sites [4].Functional assays confirm faralimomab’s neutralizing capacity via competitive enzyme-linked immunosorbent assays (ELISA) and surface plasmon resonance (SPR) [1] [4].

Table 2: Faralimomab-IFNA1 Binding Characteristics

ParameterDescription
Epitope TypeConformational (discontinuous)
Target RegionHelix A, Loop AB, Helix F of IFNA1
Neutralization MechanismBlocks IFNAR1/IFNAR2 receptor docking
Assay ValidationELISA, SPR, Functional Neutralization Assays

Cross-Reactivity Profiling with Interferon Subtypes (IFN-ALPHA, IFN-alphaD, IFNA13)

Interferon alpha subtypes share >70% sequence homology, posing challenges for antibody specificity. Faralimomab exhibits high selectivity for IFNA1 but demonstrates variable cross-reactivity with other subtypes:

  • Strong reactivity: With IFN-alphaD (IFNA2) and IFNA13 due to conserved residues in epitope regions [4].
  • Weak/no reactivity: With IFNA4, IFNA5, IFNA8, and IFNA10 where helix A/loop AB sequences diverge [4].

Cross-reactivity was assessed via:

  • Multiplex cytokine arrays: Screening against 12 IFN-alpha subtypes.
  • Biacore assays: Quantifying binding kinetics to recombinant subtypes [4].

Table 3: Cross-Reactivity of Faralimomab with IFN-Alpha Subtypes

Subtype*Amino Acid Homology vs. IFNA1Cross-ReactivityFunctional Neutralization
IFNA1100%HighYes
IFNA289%HighPartial
IFNA1385%ModeratePartial
IFNA476%LowNo
IFNA873%UndetectableNo

Homology in epitope regions (helix A, loop AB, helix F) [4].

Properties

CAS Number

167816-91-3

Product Name

Faralimomab

Molecular Formula

C6H9N3O2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.